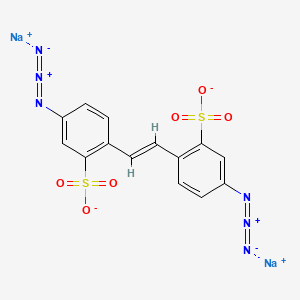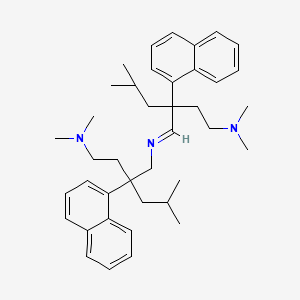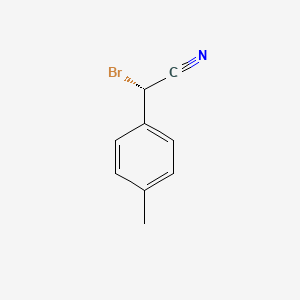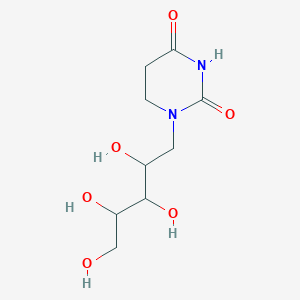
1-(2,3,4,5-tetrahydroxypentyl)-1,3-diazinane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,4,5-tetrahydroxypentyl)-1,3-diazinane-2,4-dione can be achieved through several methods. One common approach involves the chemical synthesis from ribose and alloxan. The reaction typically requires acidic conditions and elevated temperatures to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of riboflavin has evolved from chemical synthesis to fermentation methods. Currently, commercial manufacturing relies on fermentation using strains of fungi and genetically modified bacteria. This method is more efficient and environmentally friendly compared to traditional chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3,4,5-tetrahydroxypentyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Substitution: Riboflavin can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Major Products Formed
The major products formed from these reactions include flavin mononucleotide and flavin adenine dinucleotide, which play vital roles in various enzymatic processes .
Applications De Recherche Scientifique
1-(2,3,4,5-tetrahydroxypentyl)-1,3-diazinane-2,4-dione has a wide range of scientific research applications:
Biology: Riboflavin is essential for cellular respiration and energy metabolism.
Medicine: It is used to treat riboflavin deficiency and related conditions.
Industry: Riboflavin is used as a food coloring agent and in the production of fortified foods.
Mécanisme D'action
The mechanism of action of 1-(2,3,4,5-tetrahydroxypentyl)-1,3-diazinane-2,4-dione involves its conversion to flavin mononucleotide and flavin adenine dinucleotide. These coenzymes participate in redox reactions, transferring electrons in various metabolic pathways. Riboflavin binds to riboflavin hydrogenase, riboflavin kinase, and riboflavin synthase, facilitating its conversion to the active coenzyme forms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Flavin Mononucleotide (FMN): A derivative of riboflavin that acts as a coenzyme in various biological reactions.
Flavin Adenine Dinucleotide (FAD): Another derivative of riboflavin that is essential for energy metabolism and cellular respiration.
Uniqueness
1-(2,3,4,5-tetrahydroxypentyl)-1,3-diazinane-2,4-dione is unique due to its dual role as a vitamin and a coenzyme precursor. Its ability to participate in redox reactions and its involvement in various metabolic pathways make it indispensable for normal cellular function and energy production .
Propriétés
Formule moléculaire |
C9H16N2O6 |
|---|---|
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
1-(2,3,4,5-tetrahydroxypentyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H16N2O6/c12-4-6(14)8(16)5(13)3-11-2-1-7(15)10-9(11)17/h5-6,8,12-14,16H,1-4H2,(H,10,15,17) |
Clé InChI |
JWSUGQNEZOVPHT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)NC1=O)CC(C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



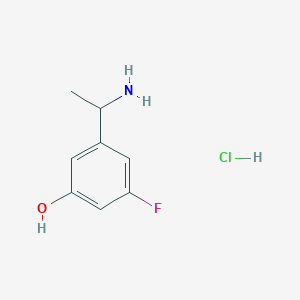
![4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one](/img/structure/B13829868.png)
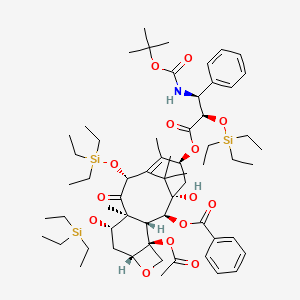
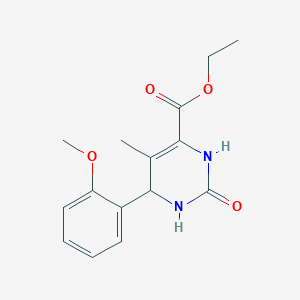
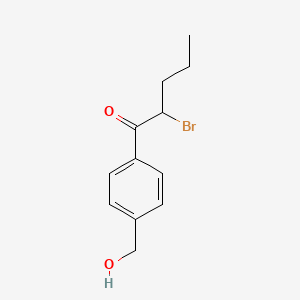
![1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI)](/img/structure/B13829894.png)
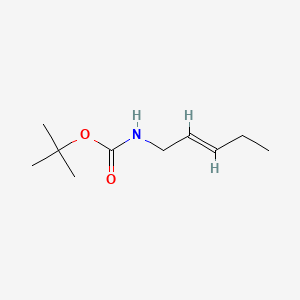
![N-(2-Aminoethyl)-N'-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-YL]ethyl]ethylenediamine](/img/structure/B13829909.png)

![1-[(2R)-Butan-2-yl]-4-fluorobenzene](/img/structure/B13829921.png)
